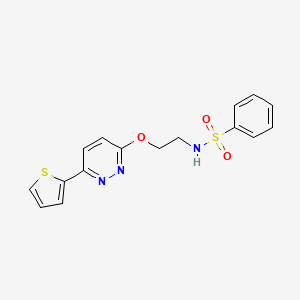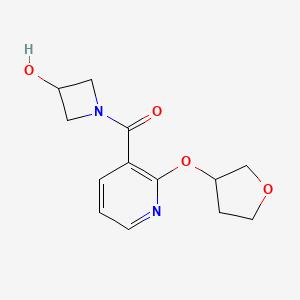
(3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is an intriguing chemical compound that has gained interest in various fields of scientific research. With its unique chemical structure, it holds potential for diverse applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone can be approached through several synthetic routes. A common method involves the coupling of 4-methoxyphenyl-azepan-1-yl with 4-methyl-2-(1H-pyrrol-1-yl)thiazole in the presence of a suitable base and solvent under controlled temperature and pH conditions. Reaction conditions may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis with optimized conditions for large-scale manufacturing. Catalysts, high-temperature conditions, and advanced purification techniques are often employed to ensure high efficiency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is known to undergo several types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form various oxidized products.
Reduction: : Can be reduced using hydrogenation or other reducing agents.
Substitution: : Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C).
Substitution: : Various halides or nucleophiles in an appropriate solvent under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxyl derivatives, while substitution reactions can lead to a wide array of functionalized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: In biological research, its structural features are explored for potential biological activity. Studies have investigated its interactions with various biomolecules and its potential as a bioactive agent.
Medicine: Medicinal chemistry research focuses on its potential therapeutic applications. Its unique structure is of interest for designing new drugs, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers and advanced composites, due to its structural properties.
Wirkmechanismus
The mechanism by which (3-(4-methoxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exerts its effects involves interactions at the molecular level with specific targets. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions, leading to therapeutic effects. Molecular pathways involved could include signal transduction, gene expression regulation, or enzyme inhibition.
Similar Compounds
(3-(4-Methoxyphenyl)piperidine-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
(3-(4-Hydroxyphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
(3-(4-Methylphenyl)azepan-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Comparison: Compared to similar compounds, this compound exhibits unique properties due to the methoxy group on the phenyl ring. This functional group can influence the compound's reactivity, solubility, and potential biological activity, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with broad applications across scientific disciplines
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-20(28-22(23-16)24-12-5-6-13-24)21(26)25-14-4-3-7-18(15-25)17-8-10-19(27-2)11-9-17/h5-6,8-13,18H,3-4,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZBSDXZWAYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)
![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)
![N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2982628.png)
![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2982632.png)

![Dimethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2982635.png)

![ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2982640.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide](/img/structure/B2982643.png)

![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)

